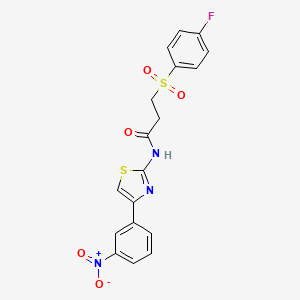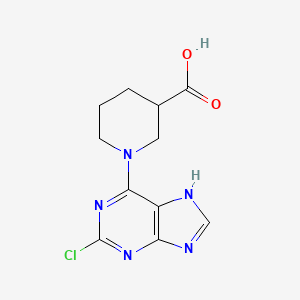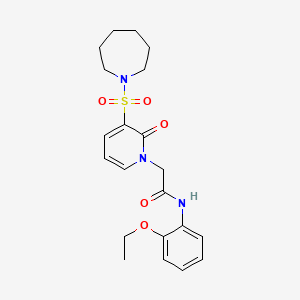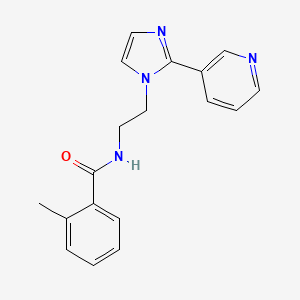
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. This compound has gained significant attention in recent years due to its potential use as a recreational drug. However, MDPV also has potential applications in scientific research, particularly in the field of neuroscience.
科学的研究の応用
Synthesis of Heterocyclic Compounds
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one is involved in the synthesis of various heterocyclic compounds. For example, its derivatives are used in the synthesis of 3-hydroxy and 3-amino 2-substituted N-heterocycles. These processes often involve asymmetric epoxidation and dihydroxylation, leading to dihydropyrrolidines and piperidines (Sunose et al., 1998). Similarly, reactions of endocyclic enecarbamates form functionalized 3-aminopyrrolidines and piperidines, highlighting the compound's versatility in synthesizing various nitrogen-containing heterocycles (Norton Matos et al., 2001).
Electrosynthesis Applications
In the field of electrosynthesis, 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one derivatives are used in indirect electrochemical oxidation processes. These processes involve sodium halide-base systems to yield α-hydroxyketals, demonstrating the compound's utility in electrochemical transformations and synthesis (Elinson et al., 2006).
Catalytic Applications
The compound plays a role in FeCl3-catalyzed C-N coupling reactions between cyclic ethers and heterocyclic amines. This application is significant in the synthesis of 2-hydroxypyrrolidine/piperidine derivatives, showcasing the compound's importance in catalytic processes (Mani et al., 2014).
Structural Analysis and Characterization
Its derivatives are also important in structural analysis and characterization studies. For instance, the novel compound 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine-2,10(3H)-dione (MFCTP) was synthesized using a derivative of 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one, and its structure was analyzed using various spectroscopic methods (Halim & Ibrahim, 2021).
特性
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-15-4-3-5-16(12-15)13-19(22)20-9-6-17(7-10-20)21-11-8-18(14-21)23-2/h3-5,12,17-18H,6-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHAMDQRFPNIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N3CCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2831908.png)

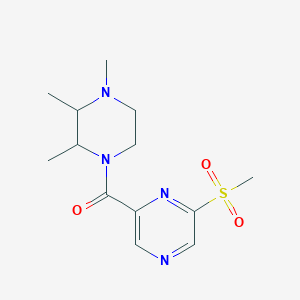
![7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B2831913.png)
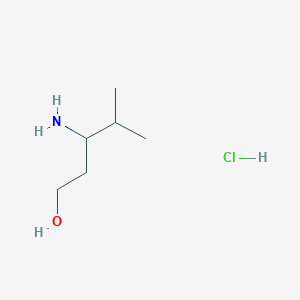
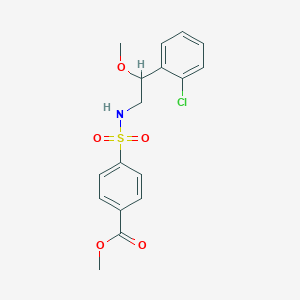
![N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}benzamide](/img/structure/B2831919.png)
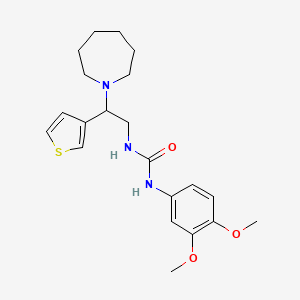
![(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2831923.png)
![N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B2831926.png)
